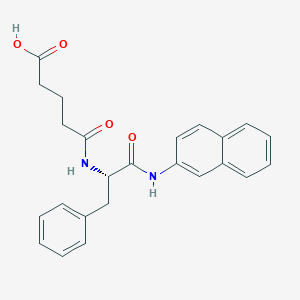

N-glutaryl-L-phenylalanine 2-naphthylamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-[[(2S)-1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c27-22(11-6-12-23(28)29)26-21(15-17-7-2-1-3-8-17)24(30)25-20-14-13-18-9-4-5-10-19(18)16-20/h1-5,7-10,13-14,16,21H,6,11-12,15H2,(H,25,30)(H,26,27)(H,28,29)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBPEIBIPPJZIR-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427201 |

Source

|

| Record name | CTK8G0059 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17479-62-8 |

Source

|

| Record name | CTK8G0059 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17479-62-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is N-glutaryl-L-phenylalanine 2-naphthylamide?

Technical Whitepaper: N-Glutaryl-L-Phenylalanine 2-Naphthylamide (GPNA-NA) as a Probing Substrate

Executive Summary

N-Glutaryl-L-phenylalanine 2-naphthylamide (often abbreviated as GPNA-NA or Glu-Phe-BNA) is a specialized chromogenic and fluorogenic substrate designed for the specific detection and quantification of chymotrypsin and chymotrypsin-like serine proteases .[1] Unlike simple amino acid naphthylamides, the addition of the N-terminal glutaryl group enhances specificity by mimicking the peptide backbone and satisfying the S2/S3 subsites of the enzyme's active pocket, reducing non-specific cleavage by aminopeptidases.

This guide details the physicochemical properties, reaction mechanisms, and rigorous safety protocols required for its use, particularly highlighting the handling of its carcinogenic hydrolysis product, 2-naphthylamine.[1]

Chemical Identity & Properties

The compound consists of an L-phenylalanine core modified at the N-terminus with a glutaryl (5-carbon dicarboxylic acid) spacer and at the C-terminus with a 2-naphthylamine leaving group.[1]

Table 1: Physicochemical Profile

| Property | Specification |

| Systematic Name | N-(4-Carboxybutanoyl)-L-phenylalanine 2-naphthylamide |

| ChEBI ID | 90730 |

| Molecular Formula | C₂₄H₂₄N₂O₄ |

| Molecular Weight | ~404.46 g/mol |

| Solubility | Low in water; Soluble in DMSO, DMF, or Methanol |

| Target Enzyme | |

| Detection Mode | Colorimetric (via Diazo coupling) or Fluorometric |

| Key Hazard | Releases 2-Naphthylamine (Group 1 Carcinogen) |

Note on Abbreviation: Do not confuse this compound with GPN (Glycyl-L-phenylalanine 2-naphthylamide), which is a cathepsin C substrate used to disrupt lysosomes.[1] The Glutaryl moiety in GPNA-NA blocks aminopeptidase action, restricting cleavage to endopeptidases like chymotrypsin.[1]

Mechanism of Action

The utility of GPNA-NA relies on a two-step reaction mechanism: enzymatic hydrolysis followed by a chemical coupling reaction (for colorimetric assays).[1]

-

Enzymatic Recognition: The chymotrypsin active site (S1 pocket) binds the aromatic side chain of the Phenylalanine (Phe) residue.[1] The Glutaryl group occupies the S2/S3 subsites, stabilizing the complex.

-

Hydrolysis: The enzyme cleaves the amide bond between Phenylalanine and the naphthyl ring.

-

Signal Generation: The released 2-naphthylamine is hydrophobic and carcinogenic.[1] In histochemistry or colorimetric assays, it is immediately coupled with a diazonium salt (e.g., Fast Blue B or Fast Garnet GBC) to form an insoluble, highly colored azo dye.[1]

Diagram 1: Reaction Mechanism

Figure 1: The enzymatic hydrolysis of GPNA-NA releases 2-naphthylamine, which is subsequently captured by a diazonium salt to produce a visible precipitate.[1][2]

Safety Protocol: The 2-Naphthylamine Hazard

CRITICAL WARNING: The hydrolysis product, 2-Naphthylamine (β-Naphthylamine) , is a potent bladder carcinogen.[1] Unlike 4-methoxy-2-naphthylamine or p-nitroaniline, 2-naphthylamine is strictly regulated.[1]

-

Engineering Controls: All weighing and solvation must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves are mandatory.[1] Wear a lab coat and safety goggles.[1]

-

Waste Disposal: All reaction mixtures must be treated as hazardous carcinogenic waste.[1] Do not pour down the sink. Quench reactions with bleach or specific organic waste containers as per institutional safety officer guidelines.

-

Substitution: Unless historical reproduction is required, consider using N-Glutaryl-L-Phenylalanine p-Nitroanilide (GPNA-pNA) for kinetic studies, as p-nitroaniline is significantly less hazardous.[1]

Experimental Protocol (Assay Workflow)

This protocol describes a colorimetric endpoint assay suitable for detecting chymotrypsin activity in biological fractions.[1]

Reagents

-

Stock Solution: Dissolve 10 mg GPNA-NA in 1 mL DMSO. Store at -20°C.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂ (Calcium stabilizes chymotrypsin).[1]

-

Coupling Solution: 1 mg/mL Fast Blue B salt in water (Prepare fresh; light sensitive).

-

Stop Solution: 10% Acetic Acid or 1M Sodium Acetate buffer (pH 4.[1]0) to stop enzymatic activity before coupling (optional, depending on workflow).

Step-by-Step Methodology

-

Equilibration: Pre-warm Assay Buffer to 37°C.

-

Enzyme Mix: Add 10-50 µL of enzyme sample (e.g., pancreatic extract) to a microcentrifuge tube or cuvette.

-

Substrate Addition: Add 950 µL of Assay Buffer and 20 µL of GPNA-NA Stock.

-

Incubation: Incubate at 37°C for 10–30 minutes.

-

Development:

-

Quantification:

Diagram 2: Assay Workflow

Figure 2: Step-by-step workflow for the colorimetric determination of chymotrypsin activity.

Data Interpretation & Troubleshooting

| Observation | Interpretation | Troubleshooting |

| No Color Change | No enzyme activity or inhibitor present.[1] | Check pH (must be >7.0 for activity).[1] Ensure Calcium is present.[1] |

| High Background | Spontaneous hydrolysis.[1] | Store substrate in dark/dry.[1] Reduce incubation time. |

| Precipitate in Buffer | Substrate insolubility.[1] | Lower substrate concentration or increase DMSO (<5% final).[1] |

| Color Fades | Azo dye instability.[1] | Read immediately after coupling.[1] Avoid strong light.[1] |

References

-

Erlanger, B. F., et al. (1961).[1] "The preparation and properties of two new chromogenic substrates of trypsin." Archives of Biochemistry and Biophysics, 95(2), 271-278.[1] (Foundational chemistry for naphthylamide substrates).

-

ChEBI Ontology. (2024). "N-glutaryl-L-phenylalanine 2-naphthylamide (CHEBI:90730)."[1] European Bioinformatics Institute.[1] [1]

-

Berg, T., et al. (1994).[1] "Use of glycyl-L-phenylalanine 2-naphthylamide... to distinguish between lysosomes and prelysosomal endocytic vacuoles."[1] Biochemical Journal, 300(Pt 1), 229–236.[1] (Distinguishes the Gly-Phe vs Glutaryl-Phe specificity).

-

Sigma-Aldrich. (2024).[1] "N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA) Product Information." (Reference for the safer p-nitroanilide analog).

Sources

Structural Basis and Enzymatic Utility of N-Glutaryl-L-Phenylalanine 2-Naphthylamide (GPNA)

[1]

Content Type: Technical Whitepaper Subject: Biochemical Structure, Enzymatic Mechanism, and Safety Protocols Target Audience: Researchers, Enzymologists, and Safety Officers

Executive Summary

N-Glutaryl-L-phenylalanine 2-naphthylamide (often abbreviated as GPNA, though this acronym is shared with its p-nitroanilide analog) is a synthetic chromogenic and fluorogenic substrate historically used to assay chymotrypsin and chymotrypsin-like serine proteases.

While modern high-throughput screening often utilizes the safer p-nitroanilide (pNA) or highly fluorescent 7-amino-4-methylcoumarin (AMC) derivatives, the 2-naphthylamide variant remains significant in histochemical staining and specific kinetic studies. This guide details the molecular architecture, enzymatic hydrolysis mechanism, and the critical safety protocols required due to the carcinogenic nature of its leaving group, 2-naphthylamine.

Part 1: Molecular Architecture & Physicochemical Properties[1]

The molecule is a tripartite conjugate designed to satisfy the specificity pocket of chymotrypsin while providing a detectable leaving group.

Structural Components

The structure consists of three distinct functional moieties linked by amide bonds:

-

N-Terminal Cap (Glutaryl Group): A glutaric acid (pentanedioic acid) linker attached to the amino terminus of phenylalanine.

-

Function: Increases solubility and mimics the polypeptide chain backbone, preventing aminopeptidase degradation and ensuring the substrate binds in the correct orientation within the enzyme's active site.

-

-

Specificity Residue (L-Phenylalanine): The central amino acid.

-

Function: The bulky, aromatic benzyl side chain fits precisely into the hydrophobic S1 specificity pocket of chymotrypsin, positioning the scissile bond for cleavage.

-

-

C-Terminal Reporter (2-Naphthylamine): Attached via an amide bond to the phenylalanine carboxyl group.[1]

-

Function: Acts as the chromogenic/fluorogenic leaving group. Upon cleavage, it is released to yield free 2-naphthylamine.

-

Key Chemical Data[1][3][4][5]

| Property | Specification |

| Chemical Name | N-Glutaryl-L-phenylalanine 2-naphthylamide |

| CAS Number | 17479-62-8 |

| Common Acronym | GPNA (Note: Ambiguous; often refers to p-nitroanilide version) |

| Molecular Formula | |

| Molecular Weight | 404.46 g/mol |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methoxyethanol); sparingly soluble in pure water. |

| Leaving Group | 2-Naphthylamine (CAS 91-59-8) |

| Detection Method | Colorimetric (via diazo coupling) or Fluorometric (Ex: ~340nm, Em: ~410nm) |

Part 2: Mechanistic Enzymology[1]

The utility of N-glutaryl-L-phenylalanine 2-naphthylamide relies on the catalytic triad of serine proteases (His-57, Asp-102, Ser-195).

The Hydrolysis Pathway[1]

-

Binding: The aromatic side chain of the L-Phenylalanine moiety enters the hydrophobic S1 pocket of chymotrypsin.

-

Acylation: The hydroxyl group of Ser-195 attacks the carbonyl carbon of the amide bond linking Phe and 2-naphthylamine.

-

Release: The amide bond is cleaved, releasing 2-naphthylamine (the reporter) and forming an acyl-enzyme intermediate.

-

Deacylation: A water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing N-glutaryl-L-phenylalanine.

Visualization of the Pathway[1]

Figure 1: Kinetic pathway of GPNA hydrolysis by chymotrypsin, showing the release of the toxic 2-naphthylamine reporter and subsequent colorimetric detection.

Part 3: Experimental Protocol (Self-Validating System)

Warning: This protocol generates 2-naphthylamine , a known human carcinogen. All steps must be performed in a chemical fume hood with double-gloving.

Reagents Preparation

-

Buffer A: 50 mM Tris-HCl, pH 7.8, containing 10 mM

(Calcium stabilizes chymotrypsin).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Substrate Stock: 20 mM N-Glutaryl-L-phenylalanine 2-naphthylamide dissolved in 2-methoxyethanol or DMSO.

-

Coupling Reagent (for colorimetry): Fast Garnet GBC salt (1 mg/mL in water, prepared fresh).

-

Stopping Solution: 10% Acetic Acid or 1M Sodium Acetate buffer (pH 4.2).

Assay Workflow

This protocol utilizes the "Bratton-Marshall" principle or direct diazo coupling to quantify the released amine.

-

Equilibration:

-

Pipette 1.8 mL of Buffer A into a cuvette.

-

Add 0.1 mL of Substrate Stock .

-

Incubate at 25°C or 37°C for 5 minutes to reach thermal equilibrium.

-

-

Initiation:

-

Add 0.1 mL of Enzyme Solution (Chymotrypsin).

-

Mix by inversion immediately.

-

-

Incubation:

-

Incubate for a fixed time (e.g., 10–30 minutes).

-

-

Termination & Development:

-

Add 1.0 mL of Coupling Reagent (Fast Garnet GBC) containing Triton X-100 (to solubilize the azo dye).

-

Incubate for 10 minutes at room temperature. A red/purple color develops.

-

-

Quantification:

-

Measure Absorbance at 525 nm .

-

Self-Validation: Run a "No Enzyme" blank. If the blank turns red, the substrate has spontaneously hydrolyzed or the reagents are contaminated.

-

Graphviz Workflow Diagram

Figure 2: Step-by-step experimental workflow for the colorimetric determination of chymotrypsin activity.

Part 4: Safety & Handling (Critical)[1]

Strict Adherence Required: The hydrolysis product, 2-Naphthylamine (beta-naphthylamine) , is a potent bladder carcinogen.

-

Substitution: Whenever possible, replace this substrate with N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA-pNA) or Suc-Ala-Ala-Pro-Phe-AMC . These alternatives release p-nitroaniline or 7-amino-4-methylcoumarin, which have significantly better safety profiles.

-

Containment:

-

Handle all powder and liquid waste in a certified chemical fume hood.

-

Use a dedicated waste container labeled "Carcinogen Waste."

-

-

Decontamination:

-

Surfaces contaminated with 2-naphthylamine should be cleaned with a surfactant-rich solution, followed by a specific deactivation protocol if available (oxidative degradation).

-

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles are mandatory.

References

-

Santa Cruz Biotechnology. Glutaryl-L-phenylalanine beta-naphthylamide (CAS 17479-62-8).[2] Product Data Sheet.[3] Link

-

Erlanger, B. F., et al. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics. (Foundational methodology for chromogenic amide substrates).

-

Blackwood, C. E., et al. (1965). Colorimetric determination of chymotrypsin activity with N-glutaryl-L-phenylalanine-beta-naphthylamide. Analytical Biochemistry.[4]

-

PubChem. N-glutaryl-L-phenylalanine 2-naphthylamide (Compound).[1][5] National Library of Medicine. Link

-

ChEBI. N-glutaryl-L-phenylalanine 2-naphthylamide (CHEBI:90730).[6] EMBL-EBI. Link

Sources

- 1. Phenylalanine beta-naphthylamide | C19H18N2O | CID 102477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glutaryl-L-phenylalanine beta-naphthylamide [biogen.es]

- 3. Glycyl-DL-phenylalanine | C11H14N2O3 | CID 97415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nonomuraea longispora KC201 | Type strain | DSM 102917, CGMCC 4.7339, KCTC 39781 | BacDiveID:159166 [bacdive.dsmz.de]

- 5. Phenylalanine-N-Sulfonamide | C9H12N2O4S | CID 446382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-glutaryl-L-phenylalanine 2-naphthylamide (CHEBI:90730) [ebi.ac.uk]

Technical Guide: Synthesis and Purification of Glycyl-L-phenylalanine 2-naphthylamide

Executive Summary

Glycyl-L-phenylalanine 2-naphthylamide (Gly-Phe-2-NA) is a fluorogenic and chromogenic dipeptide substrate primarily used to assay Cathepsin C (Dipeptidyl Peptidase I) activity.[1][2] Upon enzymatic hydrolysis, it releases free 2-naphthylamine, which can be quantified fluorometrically or coupled with diazonium salts (e.g., Fast Garnet GBC) for colorimetric detection.[1]

This guide details a robust, stepwise chemical synthesis optimized for high optical purity. Unlike standard aliphatic peptide coupling, the formation of the anilide bond (between Phenylalanine and the aromatic 2-naphthylamine) presents specific challenges due to the low nucleophilicity of the naphthylamine and the risk of racemization at the Phenylalanine

Critical Safety Warning: Carcinogenicity

DANGER: 2-Naphthylamine (β-Naphthylamine) is a potent human carcinogen (IARC Group 1), specifically linked to bladder cancer. [1] * Handling: All procedures involving free 2-naphthylamine must be performed in a certified glove box or a high-efficiency fume hood with a closed-vessel setup. [1] * Waste: All waste streams must be segregated and treated as hazardous cytotoxic waste. [1] * Substitution: Where possible for non-specific protease assays, consider using less toxic fluorophores (e.g., AMC: 7-amino-4-methylcoumarin), though Gly-Phe-2-NA remains the gold standard for historical Cathepsin C kinetics.[1]

Retrosynthetic Strategy & Logic

The synthesis is designed as a Stepwise C-to-N Assembly (Solution Phase).

-

Direct Coupling Risk: Coupling a pre-formed dipeptide (Gly-Phe) to 2-naphthylamine is not recommended .[1] Activating the carboxyl group of a peptide fragment (Phe) significantly increases the risk of azlactone formation and subsequent racemization.[1]

-

Optimal Route:

Reaction Pathway Diagram

Caption: Stepwise assembly strategy avoiding racemization. IBCF = Isobutyl chloroformate; NMM = N-methylmorpholine.[1]

Detailed Experimental Protocol

Phase 1: Synthesis of Boc-L-Phenylalanine-2-naphthylamide

The low nucleophilicity of 2-naphthylamine requires strong activation of the amino acid.[1] The Mixed Anhydride Method is preferred over DCC/HOBt here to drive the reaction to completion while maintaining optical integrity at low temperatures.[1]

Reagents:

-

Boc-L-Phe-OH (10 mmol)[1]

-

Isobutyl chloroformate (IBCF) (10 mmol)[1]

-

N-Methylmorpholine (NMM) (10 mmol)[1]

-

2-Naphthylamine (10 mmol) — Handle with extreme caution[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Protocol:

-

Activation: Dissolve Boc-L-Phe-OH (2.65 g) and NMM (1.1 mL) in anhydrous THF (30 mL). Cool to -15°C (ice/salt bath).

-

Anhydride Formation: Add IBCF (1.3 mL) dropwise, maintaining temperature below -10°C. Stir for 15 minutes. The formation of NMM[1]·HCl precipitate indicates activation.[1]

-

Coupling: Add a solution of 2-naphthylamine (1.43 g) in THF (10 mL) dropwise.

-

Note: 2-Naphthylamine dissolves slowly; ensure complete dissolution before addition.[1]

-

-

Reaction: Allow the mixture to warm to room temperature slowly and stir overnight (12–16 hours).

-

Work-up:

-

Crystallization: Recrystallize from EtOAc/Hexane.

Phase 2: Deprotection and Elongation

Removal of the Boc group followed by coupling with Glycine.[1]

Protocol:

-

Deprotection: Dissolve Boc-Phe-2-NA in 50% TFA/DCM (v/v). Stir for 1 hour at room temperature.

-

Isolation: Evaporate volatiles. Triturate the residue with cold diethyl ether to precipitate H-Phe-2-NA[1]·TFA . Filter and dry.[1]

-

Coupling (Active Ester Method):

-

Neutralize with TEA (Triethylamine) until pH ~8 (check with moist pH paper).

-

Add Boc-Gly-OSu (Boc-Glycine N-hydroxysuccinimide ester) (5.5 mmol).[1]

-

Why OSu? Active esters of Glycine are highly reactive and minimize side reactions compared to carbodiimides in the presence of the bulky naphthylamide.[1]

-

Reaction: Stir at room temperature for 24 hours.

-

Work-up: Dilute with water to precipitate the crude Boc-Gly-Phe-2-NA . Filter and wash with water.[1]

Phase 3: Final Deprotection & Salt Formation

The final product is usually stored as a hydrochloride salt for stability and water solubility.[1]

Protocol:

-

Suspend Boc-Gly-Phe-2-NA in 4M HCl in Dioxane .

-

Stir for 45–60 minutes.

-

Add dry diethyl ether to precipitate the product.[1]

-

Filter the hygroscopic solid quickly and dry under vacuum over P₂O₅ or KOH.

Purification and Characterization

Purification Strategy

While intermediates are purified by recrystallization, the final biological substrate requires high purity (>98%) to ensure accurate enzyme kinetics.[1]

| Method | Conditions | Purpose |

| Recrystallization | Methanol/Ether or Ethanol/Water | Removal of truncated peptides and salts.[1] |

| Prep-HPLC | Column: C18 Reverse PhaseMobile Phase: H₂O (0.1% TFA) / ACN (0.1% TFA)Gradient: 10% to 60% ACN over 30 min | Final polishing for analytical grade.[1] |

Characterization Parameters

Verify the identity and purity using the following specifications:

-

1H NMR (DMSO-d6):

-

Mass Spectrometry (ESI-MS):

-

Calculated MW (Free base): ~347.4 g/mol .[1]

-

Expected [M+H]⁺: 348.4.

-

-

Optical Rotation:

-

Specific rotation

must be checked against literature values (typically negative in MeOH) to confirm no racemization occurred at the Phe center.[1]

-

Analytical Workflow for Cathepsin C Assay

To validate the synthesized substrate, a standard enzymatic assay is performed.[1]

Caption: Validation workflow. Cathepsin C requires halide ions (Cl-) and thiols for activation.[1]

References

-

Jadot, M., et al. (1984).[1] "Intralysosomal hydrolysis of glycyl-L-phenylalanine 2-naphthylamide." Biochemical Journal, 219(3), 965–970.[1]

-

Berg, T., et al. (1995).[1] "Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles."[1][5][7] Biochemical Journal, 312(Pt 1), 229–236.[1]

-

Weissmann, G., et al. (1975).[1] "The carcinogenicity of 2-naphthylamine and its metabolic dephenylation." National Institutes of Health (PubChem Data).

-

Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. (Standard text for mixed anhydride coupling logic).

-

Abcam Product Datasheet. "Gly-Phe beta-naphthylamide, Cathepsin C substrate."[1][8] (Confirmation of substrate specificity).

Sources

- 1. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 2. Intralysosomal hydrolysis of glycyl-L-phenylalanine 2-naphthylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]

- 4. Polymerization of l-Tyrosine, l-Phenylalanine, and 2-Phenylethylamine as a Versatile Method of Surface Modification for Implantable Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Gly-Phe beta-naphthylamide, Cathepsin C substrate (CAS 21438-66-4) | Abcam [abcam.com]

Technical Monograph: N-Glutaryl-L-Phenylalanine 2-Naphthylamide

[1][2][3]

CAS Number: 17479-62-8 Synonyms: Glutaryl-Phe-β-naphthylamide; Glu-Phe-βNA; GPNA (historical context) Molecular Formula: C₂₄H₂₄N₂O₄ Molecular Weight: 404.46 g/mol [1][2][3]

Executive Summary

N-Glutaryl-L-phenylalanine 2-naphthylamide (Glu-Phe-βNA) is a synthetic chromogenic substrate historically utilized for the specific assay of chymotrypsin and chymotrypsin-like serine proteases.[1] While often overshadowed in modern high-throughput screening by its p-nitroanilide analog (Glutaryl-Phe-pNA), Glu-Phe-βNA remains a critical reference standard in specific kinetic profiling and microbial hydrolysis assays.[1]

Critical Safety Advisory: This compound acts as a substrate by releasing 2-naphthylamine (β-naphthylamine) upon enzymatic cleavage. 2-Naphthylamine is a potent human carcinogen (IARC Group 1) specifically linked to bladder cancer.[1] Strict adherence to safety containment protocols described in Part 4 is mandatory.

Part 1: Chemical Identity & Physicochemical Profile[1][6]

The structural integrity of Glu-Phe-βNA relies on the amide linkage between the carboxyl group of the phenylalanine residue and the amino group of the naphthyl ring.[1] The N-terminal glutaryl group serves two functions: it increases aqueous solubility compared to the free amino acid amide and mimics the peptide backbone, occupying the S2/S3 subsites of the protease to enhance specificity.[1]

Table 1: Physicochemical Data[1][7]

| Property | Specification |

| CAS Number | 17479-62-8 |

| IUPAC Name | (S)-5-((1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (requires organic co-solvent) |

| Purity Grade | Typically ≥98% (HPLC) for kinetic applications |

| Storage | -20°C, desiccated, protected from light |

| Stability | Stable in lyophilized form for >2 years; Stock solutions (DMSO) stable for 1 month at -20°C |

Part 2: Mechanistic Enzymology[1]

Mechanism of Action

Chymotrypsin (EC 3.4.21.[1]1) is a serine protease with high specificity for aromatic amino acid residues (Phenylalanine, Tyrosine, Tryptophan) at the P1 position.[1] In Glu-Phe-βNA, the L-Phenylalanine moiety fits into the hydrophobic S1 binding pocket of the enzyme.[1]

The catalytic triad (His57, Asp102, Ser195) executes a nucleophilic attack on the carbonyl carbon of the susceptible amide bond linking Phenylalanine to the 2-naphthylamine leaving group.[1]

-

Acylation: The enzyme attacks the substrate, releasing the 2-naphthylamine product and forming an acyl-enzyme intermediate.[1]

-

Deacylation: A water molecule hydrolyzes the acyl-enzyme, releasing N-glutaryl-L-phenylalanine and regenerating the free enzyme.[1]

Signal Generation

The reaction is monitored by quantifying the liberated 2-naphthylamine.[1] Unlike p-nitroaniline (yellow), 2-naphthylamine is not intensely colored at neutral pH.[1] Therefore, a post-reaction coupling step (diazotization) is often required for colorimetric detection, typically using Fast Blue B salt to generate a red azo dye (

Figure 1: Catalytic pathway of Chymotrypsin on Glu-Phe-βNA.[1][4] The release of 2-naphthylamine is the rate-limiting detection step.[1]

Part 3: Experimental Protocols

Reagent Preparation

-

Stock Solution (20 mM): Dissolve 8.1 mg of Glu-Phe-βNA in 1.0 mL of anhydrous DMSO. Vortex until fully dissolved.[1] Store in aliquots at -20°C.

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8 (at 25°C). Calcium is essential for stabilizing chymotrypsin.[1]

-

Coupling Reagent (Colorimetric only): 1 mg/mL Fast Blue B salt in water (Prepare fresh; light sensitive).[1]

Kinetic Assay Workflow (Fluorometric Method)

The fluorometric method is preferred for its higher sensitivity and real-time kinetic capability, avoiding the need for a stopping/coupling step.[1]

-

Equilibration: Pre-incubate 980 µL of Assay Buffer in a quartz cuvette at 25°C.

-

Substrate Addition: Add 10 µL of Stock Solution (Final concentration: 200 µM). Mix by inversion.

-

Baseline: Record fluorescence baseline for 30 seconds (

). -

Initiation: Add 10 µL of Enzyme Solution (approx. 0.1–1.0 units/mL).[1]

-

Measurement: Monitor the increase in fluorescence intensity (RFU) for 5–10 minutes.

-

Quantification: Convert RFU to concentration using a standard curve of pure 2-naphthylamine (Caution: Carcinogen).

Figure 2: Standard fluorometric assay workflow for kinetic profiling.

Part 4: Safety & Handling (Trustworthiness)[1]

WARNING: CARCINOGEN HAZARD

The hydrolysis product, 2-naphthylamine (CAS 91-59-8), is a potent bladder carcinogen.[1] While the substrate itself (Glu-Phe-βNA) is an amide derivative, enzymatic cleavage releases the free amine.[1]

-

Engineering Controls: All weighing of solid substrate and handling of reaction mixtures must occur inside a certified chemical fume hood or biological safety cabinet.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

-

Waste Disposal:

-

Substitution: Unless the specific cleavage of the naphthylamide bond is required for historical comparison, researchers are advised to consider the p-nitroanilide analog (Glutaryl-Phe-pNA, CAS 5800-34-0) or fluorogenic AMC (7-amino-4-methylcoumarin) substrates, which offer a significantly better safety profile.[1]

References

-

DSMZ. (n.d.). BacDive - Catenibacillus scindens Metabolic Data. (Referencing hydrolysis of N-glutaryl-L-phenylalanine 2-naphthylamide). Retrieved January 28, 2026, from [Link][1]

-

Goldberg, J. A., & Rutenburg, A. M. (1958).[1] The colorimetric determination of chymotrypsin. Cancer, 11(2), 283-291.[1] (Foundational methodology for naphthylamide substrates).

Sources

- 1. Chymotrypsin Substrate II, Fluorogenic [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. 17479-62-8|(S)-5-((1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid|BLD Pharm [bldpharm.com]

- 4. Catenibacillus scindens CG19-1 | Type strain | DSM 106146, CCUG 71490, JCM 33534 | BacDiveID:139755 [bacdive.dsmz.de]

Technical Guide: Mechanism of Action of Glycyl-L-phenylalanine 2-naphthylamide (GPN)

This technical guide details the mechanism of action, experimental utility, and critical re-evaluation of Glycyl-L-phenylalanine 2-naphthylamide (GPN) . It is designed for researchers utilizing GPN as either a substrate for enzymatic assays or a tool for lysosomal perturbation.

Executive Summary

Glycyl-L-phenylalanine 2-naphthylamide (GPN) (also known as Gly-Phe-β-naphthylamide) is a synthetic dipeptide derivative historically utilized for two distinct purposes:

-

Enzymatic Substrate: A specific chromogenic/fluorogenic substrate for Cathepsin C (Dipeptidyl Peptidase I).

-

Lysosomotropic Agent: A tool to selectively disrupt lysosomal membrane integrity or mobilize lysosomal calcium pools.

While the enzymatic cleavage of GPN by Cathepsin C is well-characterized, its mechanism of lysosomal perturbation has undergone significant revision. Modern evidence suggests that GPN-induced calcium signaling is often a result of cytosolic alkalinization triggering Endoplasmic Reticulum (ER) release , rather than the "osmotic rupture" model previously assumed. This guide synthesizes both the classical biochemical mechanism and the contemporary understanding of its cellular effects.

Chemical & Enzymatic Mechanism

Molecular Identity

-

IUPAC Name: (2S)-2-[(2-aminoacetyl)amino]-N-naphthalen-2-yl-3-phenylpropanamide

-

CAS Number: 21438-66-4

-

Structure: A dipeptide (Glycine-Phenylalanine) coupled via an amide bond to a 2-naphthylamine (β-naphthylamine) leaving group.[1]

Enzymatic Hydrolysis (The Substrate Role)

GPN is a specific substrate for Cathepsin C (EC 3.4.14.1), a lysosomal cysteine exopeptidase. Cathepsin C requires a halide ion (Cl⁻) for activation and removes dipeptides from the N-terminus of protein substrates.

The Reaction:

-

Mechanism: The active site cysteine thiolate of Cathepsin C attacks the carbonyl carbon of the phenylalanine-naphthylamide bond.

-

Product Detection: The released 2-naphthylamine is the reporter molecule.

-

Colorimetric: Coupled with a diazonium salt (e.g., Fast Garnet GBC) to form a red azo dye (

). -

Fluorometric: 2-naphthylamine is naturally fluorescent (Ex: 335 nm, Em: 410 nm), though 7-amino-4-methylcoumarin (AMC) substrates are now preferred for pure fluorescence due to higher quantum yield and lower toxicity.

-

Cellular Mechanism of Action: The "GPN Effect"

The utility of GPN in cell biology relies on its ability to accumulate in lysosomes. However, the consequences of this accumulation are debated. Below is the dual-model framework necessary for interpreting experimental data.

Model A: The Classical "Osmotic Lysis" Hypothesis

-

Premise: GPN diffuses into the lysosome. Cathepsin C cleaves it.[2][3] The products (Gly-Phe and 2-naphthylamine) are less membrane-permeable than the parent compound.

-

Outcome: The accumulation of cleavage products generates high osmotic pressure, drawing water into the lysosome until the membrane physically ruptures.

-

Result: Release of lysosomal enzymes (Cathepsins) and Calcium into the cytosol.[4]

-

Current Status: Valid at high concentrations (>500 µM - 1 mM) or prolonged exposure.

Model B: The Modern "Weak Base / ER Crosstalk" Hypothesis

-

Premise: GPN acts as a membrane-permeable weak base (similar to

). -

Outcome:

-

Proton Sponge: GPN absorbs protons in the lysosome and cytosol, raising the pH (alkalinization).

-

ER Crosstalk: The rapid increase in cytosolic pH (

) sensitizes Calcium release channels on the Endoplasmic Reticulum (ER) .[4]

-

-

Result: A transient rise in cytosolic Calcium (

) that originates primarily from the ER, not the lysosome.[2] -

Current Status: The dominant mechanism at lower concentrations (<200 µM) and short timeframes. Researchers using GPN to "measure lysosomal calcium" must control for this ER contribution.

Mechanistic Pathway Diagram

The following diagram contrasts the classical rupture pathway with the modern pH-mediated pathway.

Caption: Dual mechanism of GPN. The Blue path (pH-mediated ER release) dominates acute signaling; the Red path (Osmotic Rupture) requires high accumulation/hydrolysis.

Experimental Protocols

Protocol A: Cathepsin C Activity Assay

Purpose: To quantify Cathepsin C activity in tissue homogenates or purified fractions. Safety: 2-naphthylamine is a carcinogen. Perform all steps in a fume hood with appropriate PPE.

| Component | Concentration | Role |

| Buffer | 50 mM Sodium Phosphate / Citrate, pH 6.8 | Optimal pH for Cathepsin C |

| Activator | 30 mM Cysteine or 2-Mercaptoethylamine | Reduces active site cysteine |

| Halide | 50 mM NaCl | Required cofactor for Cathepsin C |

| Substrate | 200 µM Gly-Phe-2-NA | Specific substrate |

| Stop Solution | 10% Trichloroacetic acid (TCA) | Terminates reaction |

Workflow:

-

Pre-incubation: Mix 50 µL Enzyme sample + 50 µL Activator/Buffer. Incubate at 37°C for 5 mins to activate the enzyme.

-

Reaction: Add 100 µL Substrate solution. Incubate at 37°C for 10–30 mins.

-

Termination: Add 100 µL Stop Solution (TCA).

-

Development (Colorimetric): Add 100 µL of fresh 1 mg/mL Fast Garnet GBC (in 1M Acetate buffer, pH 4.0). Incubate 10 mins at room temperature.

-

Read: Measure Absorbance at 520 nm .

Protocol B: Lysosomal Perturbation (Live Cell)

Purpose: To investigate lysosomal integrity or Calcium stores.[2]

Workflow:

-

Preparation: Dissolve GPN in DMSO to make a 1 M stock.

-

Loading: Load cells with Calcium indicator (e.g., Fluo-4 AM) or pH indicator (e.g., LysoSensor).

-

Baseline: Record baseline fluorescence for 60 seconds.

-

Addition: Add GPN to a final concentration of 50 µM – 200 µM .

-

Note: >200 µM increases risk of non-specific toxicity and rupture.

-

-

Observation:

-

Acute Ca2+ Spike (1-2 mins): Indicates cytosolic alkalinization and ER release (Modern Mechanism).

-

Loss of Acridine Orange (10-20 mins): Indicates loss of lysosomal pH gradient (proton leak or rupture).

-

-

Validation Control (Crucial): Pre-treat cells with Bafilomycin A1 (1 µM) for 1 hour.

References

-

Jadot, M., et al. (1984).[3] "Intralysosomal hydrolysis of glycyl-L-phenylalanine 2-naphthylamide." Biochemical Journal, 219(3), 965–970. Link

-

Berg, T. O., et al. (1994). "Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles." Biochemical Journal, 300(Pt 1), 229–236. Link

-

Atakpa, P., et al. (2019).[2][3][4] "GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C." Journal of Cell Science, 132(2). Link

-

Kilpatrick, B. S., et al. (2013). "An Endosomal NAADP-Sensitive Ca2+ Store Deploys Two-Pore Channels." Cell Calcium, 54(6), 376-385. Link

-

Sigma-Aldrich. "Enzymatic Assay of Cathepsin C (EC 3.4.14.1)." Technical Bulletin. Link

Sources

- 1. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The lysosomotrope GPN mobilises Ca2+ from acidic organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Technical Guide: GPN and Cathepsin C—Substrate Specificity & Lysosomal Integrity

[1]

Part 1: Executive Summary

Is GPN a substrate for Cathepsin C? Yes. GPN (Gly-Phe-β-naphthylamide) is a specific, synthetic substrate for Cathepsin C (also known as Dipeptidyl Peptidase I or DPP-I).

Cathepsin C is an exocysteine protease that sequentially removes dipeptides from the N-terminus of protein and peptide substrates.[1][2] GPN mimics this structural requirement perfectly. However, while the biochemical status of GPN as a substrate is undisputed, its physiological mechanism of action—specifically how it induces lysosomal rupture—has recently faced significant scrutiny.[3]

This guide dissects the enzymatic interaction, the mechanism of lysosomal perturbation, and the necessary experimental controls required to distinguish between enzymatic rupture and non-enzymatic proton sponge effects.

Part 2: Biochemical Mechanism

The Enzyme: Cathepsin C (DPP-I)

Unlike other cysteine cathepsins (e.g., Cat B, L) which act primarily as endopeptidases, Cathepsin C is a strict amino-dipeptidyl peptidase .[1]

-

Structure: A tetrameric complex (unique among cathepsins) requiring chloride ions (

) for stability and activity. -

Specificity: It cleaves N-terminal dipeptides, preferably with a hydrophobic residue in the P2 position. It cannot cleave if the N-terminus is blocked or if a Proline resides at P1 or P1'.[2]

The Substrate: GPN

GPN is designed to probe this specific activity.

-

Chemical Structure: Glycyl-L-phenylalanine-2-naphthylamide.[3][4][5][6][7][8]

-

Cleavage Site: Cathepsin C targets the amide bond between the Phenylalanine (Phe) and the 2-naphthylamine (NA) group.

-

Reaction:

[9]

Kinetic Parameters

In purified enzyme assays, GPN follows Michaelis-Menten kinetics. The cleavage releases 2-naphthylamine, which is fluorogenic (or chromogenic upon coupling), allowing for precise in vitro activity assays.

-

Specificity Constant (

): High specificity for Cat C; negligible hydrolysis by Cat B, H, or L under standard conditions.

Part 3: Mechanism of Action in Live Cells

The utility of GPN in cell biology relies on its ability to perturb lysosomes.[9][3][5][6][8] Two competing models explain this phenomenon. As a scientist, you must design experiments that distinguish between them.

Model A: The "Osmotic Lysis" Hypothesis (Classical View)

This model posits that GPN acts as a "suicide substrate" for lysosomes.

-

Entry: GPN diffuses freely across membranes due to its hydrophobic naphthylamide group.

-

Trapping: Once inside the acidic lysosome, Cathepsin C cleaves GPN.[5]

-

Accumulation: The cleavage products (Gly-Phe and free naphthylamine) are less membrane-permeable than the parent compound.

-

Rupture: The rapid accumulation of these products increases intralysosomal osmolarity, drawing in water until the membrane physically ruptures, releasing

and enzymes into the cytosol.

Model B: The "Proton Sponge" Hypothesis (Modern Critique)

Recent data (e.g., Atakpa et al., 2019) suggests GPN may act independently of Cathepsin C in some contexts.

-

Weak Base Action: GPN possesses an amine group. Like

or chloroquine, it can sequester protons. -

pH Spike: This neutralization raises lysosomal pH rapidly.

-

ER Crosstalk: The cytosolic pH change or minor

leak triggers a larger

Visualization of Pathways

The following diagram illustrates the divergence between the enzymatic (Cat C dependent) and chemical (pH dependent) effects of GPN.

Caption: Dual mechanism of GPN. Path A (Green/Yellow) represents the Cathepsin C-dependent lysis. Path B (Grey) represents the weak-base artifact that mimics lysis.

Part 4: Experimental Protocols & Validation

To use GPN as a reliable substrate/probe, you must control for the "Proton Sponge" effect.

Protocol 1: Validating Cathepsin C Dependence

If GPN is acting as a substrate, its effects should be blockable by specific Cat C inhibitors.[9]

Reagents:

-

GPN: 200 µM working concentration.[9]

-

Inhibitor: Gly-Phe-DMK (Gly-Phe-diazomethylketone) or Gly-Phe-CMK.

-

Control: Bafilomycin A1 (vacuolar H+-ATPase inhibitor).

Workflow:

-

Pre-incubation: Treat cells with 10-50 µM Gly-Phe-DMK for 1-4 hours. This irreversibly alkylates the active site cysteine of Cathepsin C.

-

Loading: Load cells with a calcium indicator (e.g., Fluo-4 AM) or a lysosomal pH probe (e.g., LysoTracker Red).

-

Challenge: Apply 200 µM GPN.

-

Analysis:

-

True Substrate Effect: Pre-treatment with Gly-Phe-DMK should abolish the GPN-induced

spike or rupture. -

Artifact: If GPN still causes a signal after Cat C inhibition, the effect is likely due to pH buffering (proton sponge), not enzymatic cleavage.

-

Protocol 2: Lysosomal Integrity Assay

Use this to confirm if GPN is actually rupturing the organelle (Substrate Mechanism) or just alkalinizing it.

| Step | Action | Rationale |

| 1 | Load cells with Acridine Orange (AO) (5 µg/mL, 15 min). | AO accumulates in acidic lysosomes (red fluorescence) and cytosol/DNA (green). |

| 2 | Wash cells | Remove extracellular dye. |

| 3 | Image Baseline (Confocal/Epifluorescence). | Establish red puncta (intact lysosomes). |

| 4 | Add GPN (200 µM) . | Initiate cleavage/swelling. |

| 5 | Monitor Red Fluorescence over 5-10 mins. | Loss of Red indicates proton leakage (pH rise). Diffusion of Red into Cytosol indicates rupture. |

| 6 | Critical Control: Add LLOMe (1 mM) to a separate well. | LLOMe is the "gold standard" for rupture; compare GPN kinetics to LLOMe. |

Part 5: References

-

Jadot, M., et al. (1984). "Intralysosomal hydrolysis of glycyl-L-phenylalanine 2-naphthylamide: A specific tool for the study of lysosomal membrane permeability." Biochemical Journal. Link

-

Atakpa, P., et al. (2019). "GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C." Journal of Cell Science. Link

-

Berg, T., et al. (1994). "Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles." Biochemical Journal. Link

-

Turk, D., et al. (2001). "Structure and function of cathepsin C." Trends in Biochemical Sciences. Link

-

McGuire, M.J., et al. (1997). "Cathepsin C: A novel target for the treatment of inflammatory diseases." Journal of Biological Chemistry. Link

Sources

- 1. scbt.com [scbt.com]

- 2. oaepublish.com [oaepublish.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms Controlling Selective Elimination of Damaged Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: GPN and Lysosomal Membrane Integrity

Executive Summary

Glycyl-L-phenylalanine 2-naphthylamide (GPN) has served for decades as the gold-standard pharmacological agent for selectively perturbing lysosomal membrane integrity.[1] Historically utilized to distinguish lysosomal calcium pools from endoplasmic reticulum (ER) stores, its utility relies on a "suicide substrate" mechanism mediated by Cathepsin C.[2]

However, recent high-resolution investigations have challenged the simplicity of GPN’s action, revealing off-target effects on cytosolic pH and ER calcium channels. This guide synthesizes the canonical mechanism with modern critical insights, providing a rigorous, self-validating framework for using GPN in lysosomal membrane permeabilization (LMP) and calcium signaling assays.

Mechanistic Principles

The Canonical "Osmotic Rupture" Model

The utility of GPN rests on its specific hydrolysis by Cathepsin C (Dipeptidyl Peptidase I), an exonuclease predominantly localized to the lysosomal lumen.

-

Entry: GPN is a hydrophobic, membrane-permeable dipeptide that freely diffuses across the plasma and lysosomal membranes.

-

Trapping: Once inside the acidic lysosomal lumen (pH ~4.5–5.0), Cathepsin C cleaves the glycyl-phenylalanine dipeptide from the naphthylamide moiety.

-

Osmotic Shock: The cleavage products are less membrane-permeable than the parent compound. Their rapid accumulation generates a hyperosmotic environment within the lysosome.

-

Water Influx & Rupture: Water follows the osmotic gradient, causing the lysosome to swell. When the membrane tension exceeds its elastic limit, the lysosome undergoes Lysosomal Membrane Permeabilization (LMP) , releasing luminal content (Ca²⁺, protons, enzymes) into the cytosol.

The "Dirty Tool" Hypothesis (Critical Analysis)

Expert Insight: While the osmotic model is robust in high-Cathepsin C contexts, recent data (e.g., Atakpa et al., 2019) suggests GPN acts as a weak base.

-

Cytosolic Alkalinization: GPN can transiently raise cytosolic pH.[3][4][5]

-

ER Cross-Talk: This pH shift may sensitize ER Ca²⁺ channels (IP3Rs/RyRs), triggering Calcium Induced Calcium Release (CICR) from the ER, mimicking a lysosomal release signal.

-

Mitigation: Protocols below include mandatory controls (Bafilomycin A1, Thapsigargin) to isolate true lysosomal signals.

Mechanistic Pathway Visualization

Figure 1: The canonical pathway of GPN-induced lysosomal rupture.[5][6] Note the critical dependence on Cathepsin C activity.[3]

Comparative Analysis of Lysosomotropic Agents

To select the right tool, one must compare GPN against other standard agents.

| Feature | GPN (Gly-Phe-β-NA) | LLOMe (Leu-Leu-OMe) | Bafilomycin A1 |

| Primary Mechanism | Osmotic swelling via Cathepsin C cleavage | Detergent-like aggregation via Cathepsin C | V-ATPase inhibition (Proton pump blocker) |

| Kinetics | Rapid (Seconds to Minutes) | Slower (Minutes to Hours) | Slow (Hours for rupture; rapid for pH rise) |

| Reversibility | Irreversible (Rupture) | Irreversible (Rupture) | Reversible (Washout restores pH slowly) |

| Ca²⁺ Release | Massive, acute dump | Minimal acute release | Slow leak due to pH gradient loss |

| Specificity Risks | Cytosolic pH changes; ER Ca²⁺ release | Highly specific to lysosomes | Affects endosomes/Golgi; blocks autophagy |

| Best Use Case | Acute Ca²⁺ imaging; distinguishing stores | Inducing Lysophagy; sterile damage models | Negative control for GPN; pH manipulation |

Validated Experimental Protocols

Protocol A: Live-Cell Lysosomal Ca²⁺ Imaging

Objective: Quantify lysosomal Ca²⁺ release while controlling for ER artifacts.

Materials:

-

Fluo-4 AM (Cytosolic Ca²⁺ indicator)

-

GPN (Stock: 50 mM in DMSO; Working: 200 µM)

-

Thapsigargin (SERCA inhibitor)[5]

-

Calcium-free HBSS (Hanks' Balanced Salt Solution)

Workflow:

-

Dye Loading: Incubate cells with Fluo-4 AM (2–4 µM) for 30–45 min at 37°C.

-

Wash: Wash 3x with Ca²⁺-free HBSS to remove extracellular calcium (prevents capacitive entry).

-

ER Depletion (Critical Control):

-

Treat cells with Thapsigargin (1 µM) .

-

Monitor fluorescence until the ER Ca²⁺ transient returns to baseline.

-

Rationale: This eliminates the ER as a source of Ca²⁺. Any subsequent signal must be non-ER (lysosomal).

-

-

GPN Addition: Add 200 µM GPN directly to the imaging chamber.

-

Acquisition: Image at >1 frame/sec. Expect a sharp transient peak within 30–60 seconds.

Protocol B: Verifying Membrane Integrity (LMP Assay)

Objective: Confirm physical rupture of the lysosome, not just ion leakage.

Materials:

-

LysoTracker Red DND-99 (Acidotropic probe)

-

Acridine Orange (Alternative ratiometric probe)

Workflow:

-

Labeling: Load cells with LysoTracker Red (50–75 nM) for 15 min.

-

Note: Keep concentration low to avoid lysosomal quenching or swelling artifacts.

-

-

Baseline Imaging: Capture pre-treatment fluorescence intensity.

-

Treatment: Add GPN (200 µM).

-

Quantification:

-

True LMP: Rapid loss of punctate fluorescence and diffusion of dye into the cytosol (or total loss of signal).

-

False Positive (Alkalinization): If using Acridine Orange, a shift from red to green indicates pH rise, which precedes rupture. GPN causes both; Bafilomycin only causes pH rise without immediate rupture.

-

Experimental Logic Flow

Figure 2: Logic flow for isolating lysosomal calcium signals. The ER depletion step is non-negotiable for data integrity.

Troubleshooting & Controls

| Observation | Potential Cause | Remediation |

| No response to GPN | Low Cathepsin C expression | Verify CatC levels (Western blot). Use LLOMe to confirm lack of rupture susceptibility.[5] |

| Slow, creeping signal | pH-induced artifact | Pre-treat with Bafilomycin A1 (1 µM, 1h). If signal persists, it is likely pH-driven, not Ca²⁺ release. |

| Cell death during imaging | GPN toxicity | GPN is toxic. Limit exposure to <10 mins for signaling assays. |

| Signal observed in Ca²⁺-free media | Intracellular release | This is the desired outcome. Confirms internal store mobilization. |

References

-

Jadot, M., et al. (1984). "Glycyl-L-phenylalanine 2-naphthylamide as a tool for the selective destruction of lysosomes in response to osmotic lysis." Biochemical Journal.

-

Atakpa, P., et al. (2019). "GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C." Journal of Cell Science.

-

Menteyne, A., et al. (2021). "The lysosomotrope, GPN, mobilises Ca2+ from acidic organelles."[1] Journal of Cell Science.[2][3]

-

Berg, T.O., et al. (1994). "Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles." Biochemical Journal.

-

Kilpatrick, B.S., et al. (2013). "Direct mobilisation of lysosomal Ca2+ triggers complex Ca2+ signals." Journal of Cell Science.[2][3]

Sources

- 1. The lysosomotrope GPN mobilises Ca2+ from acidic organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms Controlling Selective Elimination of Damaged Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

N-Glutaryl-L-Phenylalanine 2-Naphthylamide: The Chymotryptic Probe

The following technical guide details the early development, chemical architecture, and enzymological utility of N-glutaryl-L-phenylalanine 2-naphthylamide (often abbreviated as GP-β-NA or GPNA in specific historic contexts).

An In-Depth Technical Retrospective on Substrate Design and Application[1]

Executive Summary

N-glutaryl-L-phenylalanine 2-naphthylamide is a synthetic chromogenic substrate designed for the specific detection and quantification of chymotrypsin (EC 3.4.21.[1][2]1) and chymotrypsin-like serine proteases (e.g., chymase, cathepsin G).[1]

Developed during the "Golden Age" of enzyme histochemistry (1950s–1970s), this compound represents a critical evolution in substrate design.[1] Unlike simple amino acid esters, which were prone to spontaneous hydrolysis and diffusion, GP-β-NA incorporated a blocking group (glutaryl) to prevent aminopeptidase degradation and a naphthylamide leaving group to facilitate precise histochemical localization via simultaneous azo-coupling.[1]

Today, while fluorogenic substrates have largely superseded it in high-throughput screening, GP-β-NA remains a cornerstone in diagnostic microbiology (e.g., API ZYM systems) for phenotypic profiling of bacteria.[1]

Chemical Architecture & Synthesis Logic[1]

The design of GP-β-NA is a lesson in molecular engineering for specificity.[1] It is composed of three functional modules, each serving a distinct enzymological purpose.

Structural Modules

| Module | Chemical Moiety | Function |

| N-Terminal Cap | Glutaryl Group (HOOC-(CH₂)₃-CO-) | Specificity Enforcement: Mimics a peptide chain extension.[1] Crucially, it blocks the N-terminus, rendering the molecule immune to aminopeptidases, ensuring only endopeptidases (like chymotrypsin) can act.[1] |

| Recognition Unit | L-Phenylalanine | S1 Pocket Targeting: The aromatic benzyl side chain of phenylalanine is perfectly complementary to the hydrophobic S1 specificity pocket of chymotrypsin.[1] |

| Reporter Group | 2-Naphthylamine (β-Naphthylamine) | Signal Generation: Upon cleavage, this hydrophobic amine is released.[1] It is highly reactive with diazonium salts, forming an insoluble, colored azo dye at the site of enzyme activity.[1] |

Synthesis Pathway (Historic Method)

Early synthesis typically followed the Mixed Anhydride Method or Acid Chloride Method prevalent in the 1960s.[1]

-

Coupling: L-Phenylalanine is coupled with 2-naphthylamine (often using phosphorus trichloride or dicyclohexylcarbodiimide) to form L-Phe-β-NA .[1]

-

Acylation: The N-terminus of L-Phe-β-NA is reacted with glutaric anhydride in an inert solvent (e.g., dioxane or DMF) with a base.[1]

-

Purification: The resulting N-glutaryl-L-phenylalanine 2-naphthylamide is recrystallized (typically from ethanol/water) to remove unreacted naphthylamine (which is carcinogenic).[1]

Enzymological Mechanics

The Hydrolysis Mechanism

The reaction is a standard serine protease mechanism.[1][3] The catalytic triad of chymotrypsin (His-57, Asp-102, Ser-195) attacks the amide bond between Phenylalanine and the Naphthyl ring.[1]

Figure 1: The enzymatic hydrolysis and subsequent signal generation pathway.

Kinetic Parameters

Early studies established GP-β-NA as a "slow" substrate compared to simple esters (like tyrosine ethyl ester), but highly specific.[1]

- (Michaelis Constant): Typically in the millimolar range (0.5 – 2.0 mM), indicating moderate affinity.[1]

- (Turnover Number): Lower than ester substrates, which is advantageous for histochemistry as it prevents the "diffusion artifact" (where the product diffuses away before precipitating).[1]

-

The Heparin Effect: Research by Twining et al. demonstrated that heparin can form complexes with chymotrypsin, modulating its activity against GP-β-NA, a phenomenon used to study protease regulation in the cornea and connective tissue.[1][4]

Histochemical & Diagnostic Protocols

This section details the Simultaneous Coupling Method , the gold standard for visualizing chymotrypsin activity in tissue sections (e.g., mast cells, pancreas).[1]

Reagents Preparation

-

Substrate Stock: Dissolve 10 mg of N-glutaryl-L-phenylalanine 2-naphthylamide in 0.5 mL DMF (Dimethylformamide).

-

Buffer: 0.1 M Tris-Maleate buffer, pH 7.1 (Chymotrypsin optimum is pH 7.8, but pH 7.1 minimizes spontaneous diazo decomposition).

-

Coupling Agent: Fast Blue B Salt (tetrazotized o-dianisidine) or Fast Garnet GBC.[1]

Staining Protocol (Step-by-Step)

-

Tissue Preparation: Use fresh frozen cryostat sections (6–10 µm). Fixation in cold acetone (4°C) for 5 minutes is recommended to preserve enzyme activity while stabilizing morphology.

-

Incubation Medium:

-

Incubation: Incubate sections at 37°C for 15–45 minutes. Monitor microscopically. The enzyme releases 2-naphthylamine, which couples with Fast Blue B.[1]

-

Termination: Rinse gently in saline.

-

Counterstain: Optional light nuclear stain (e.g., Methyl Green).[1]

-

Mounting: Mount in glycerine jelly (dehydration with alcohol will dissolve the azo dye).[1]

Result: Sites of chymotrypsin activity (e.g., mast cell granules) appear reddish-purple .[1]

Modern Application: API ZYM

In the API ZYM system (bioMérieux), this substrate is used to phenotype bacteria.[1]

-

Positive Result: Formation of color after adding reagents ZYM A and ZYM B.[1]

-

Significance: Differentiates species based on their proteolytic capability (e.g., distinguishing Pseudomonas spp. or assessing virulence factors).[1]

Visualizing the Workflow

Figure 2: Step-by-step workflow for histochemical demonstration of chymotrypsin.

References

-

Twining, S. S., et al. (1999).[1][4] "Heparin forms a complex with chymotrypsin which is active towards glutaryl-L-phenylalanine-beta-naphthylamide (GPNA)."[1][4] ResearchGate.[5]

-

Gomori, G. (1954).[1] "Chromogenic substrates for aminopeptidase."[1] Proceedings of the Society for Experimental Biology and Medicine. (Foundational text on naphthylamide histochemistry).

-

BacDive. (2023).[1] "Nonomuraea longispora - Phenotypic Data (API ZYM)." DSMZ. [1][2]

-

Sigma-Aldrich. (n.d.). "Chymotrypsin Substrate II, Fluorogenic." (Modern derivative context).

-

EMBL-EBI. (n.d.). "N-glutaryl-L-phenylalanine 2-naphthylamide (CHEBI:90730)."[2] ChEBI Ontology. [1]

Sources

- 1. Chymotrypsin Substrate II, Fluorogenic [sigmaaldrich.com]

- 2. Nonomuraea longispora KC201 | Type strain | DSM 102917, CGMCC 4.7339, KCTC 39781 | BacDiveID:159166 [bacdive.dsmz.de]

- 3. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Probing Lysosomal Calcium Stores: GPN Application Guide

Topic: Using GPN to Study Lysosomal Function Content Type: Application Note & Protocol Guide Audience: Researchers, Cell Biologists, Drug Discovery Scientists

Abstract

Glycyl-L-phenylalanine 2-naphthylamide (GPN) is a widely utilized tool for selectively interrogating lysosomal calcium (Ca²⁺) stores.[1][2][3][4][5][6][7][8][9] By acting as a substrate for Cathepsin C, GPN induces osmotic swelling and subsequent permeabilization of the lysosomal membrane, triggering the release of luminal Ca²⁺.[2][5] This application note provides a rigorous framework for using GPN in live-cell calcium imaging, addressing both the classical osmotic rupture mechanism and recent mechanistic nuances regarding ER-lysosome crosstalk. We present validated protocols for quantifying lysosomal Ca²⁺ release, assessing membrane integrity, and distinguishing lysosomal signals from Endoplasmic Reticulum (ER) artifacts.

Introduction: The Mechanism of GPN

Lysosomes are not merely waste disposal units but dynamic Ca²⁺ signaling hubs containing ~500 µM free Ca²⁺.[2][5] GPN is a membrane-permeable dipeptide that allows researchers to acutely mobilize this pool.

The "Osmotic Lysis" Mechanism

The classical utility of GPN relies on the "Osmotic Lysis" hypothesis. GPN enters the cell and diffuses into lysosomes.[5] Once inside, it is cleaved by Cathepsin C (dipeptidyl peptidase I), an enzyme highly enriched in the lysosomal lumen.[5] The cleavage products (glycine, phenylalanine, and naphthylamine) accumulate, increasing intralysosomal osmolarity. This draws water into the organelle, causing swelling and transient Lysosomal Membrane Permeabilization (LMP) , which releases Ca²⁺ into the cytosol.

Mechanistic Nuance & Crosstalk

Scientific Integrity Note: While GPN is the gold standard for lysosomal store depletion, recent studies (e.g., Atakpa et al., 2019) suggest that GPN acts as a weak base, potentially raising cytosolic pH (pHcyt) and triggering Ca²⁺ release from the ER. Therefore, this guide emphasizes controls (e.g., Bafilomycin A1, Thapsigargin) to validate the lysosomal origin of the signal.

Signaling Pathway Visualization

The following diagram illustrates the dual-action potential of GPN: the primary osmotic rupture pathway and the pH-dependent crosstalk pathway.

Figure 1: Mechanistic pathways of GPN-induced Calcium Signaling.[1][4][5][6] The solid path represents the classical Cathepsin C-mediated osmotic rupture. The dotted path highlights potential ER crosstalk via cytosolic pH modulation.

Experimental Protocols

Protocol A: Live-Cell Lysosomal Calcium Imaging

This protocol isolates lysosomal Ca²⁺ release by performing the assay in Ca²⁺-free buffer, preventing calcium influx from the extracellular space.

Materials:

-

GPN: Stock 50 mM in DMSO (Store at -20°C). Working conc: 200 µM .

-

Ca²⁺ Indicator: Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength).

-

Imaging Buffer (Ca²⁺-free): HBSS without Ca²⁺/Mg²⁺, supplemented with 1 mM EGTA to chelate residual extracellular Ca²⁺.

-

Control Compound: Ionomycin (1 µM) as a positive control for total stores.

Step-by-Step Workflow:

-

Dye Loading: Incubate cells with 2-5 µM Fura-2 AM for 30-45 minutes at 37°C in standard culture medium.

-

De-esterification: Wash cells 3x with HBSS (with Ca²⁺) and incubate for 15 minutes to allow complete dye hydrolysis.

-

Baseline Acquisition: Transfer cells to the microscope stage. Perfuse with Ca²⁺-free Imaging Buffer (containing EGTA). Record baseline fluorescence (F₀) for 60 seconds.

-

Note: The Ca²⁺-free condition is critical to ensure the signal comes from internal stores.

-

-

GPN Challenge: Rapidly perfuse or pipette 200 µM GPN onto the cells.

-

Observation: You will observe a transient rise in cytosolic Ca²⁺, typically peaking within 30-90 seconds.

-

-

Signal Verification (The "Hump"): The signal usually returns to baseline within 2-3 minutes as the Ca²⁺ is pumped out or sequestered.

-

Total Store Release: Apply 1 µM Ionomycin at the end of the experiment to release all remaining stored Ca²⁺ (ER + Lysosomes) for normalization.

Protocol B: Validating Lysosomal Origin (The Bafilomycin Check)

To confirm the Ca²⁺ is truly lysosomal, you must deplete the lysosomal gradient using Bafilomycin A1.

-

Pre-treatment: Incubate one set of cells with 1 µM Bafilomycin A1 for 1 hour prior to imaging. This inhibits the V-ATPase, collapsing the pH gradient and preventing Ca²⁺ accumulation.[5]

-

Imaging: Repeat Protocol A.

-

Analysis: Compare the Area Under the Curve (AUC) of the GPN response in Control vs. Bafilomycin-treated cells.

-

Result: Bafilomycin treatment should abolish or significantly reduce the GPN-induced Ca²⁺ transient.

-

Data Analysis & Interpretation

The following table summarizes expected outcomes for GPN compared to other agents.

| Agent | Target Organelle | Mechanism | Kinetic Profile | Sensitivity to Bafilomycin A1 |

| GPN (200 µM) | Lysosomes (primary) | Osmotic Rupture / pH modulation | Transient, fast onset (30s) | High (Signal abolished after 1h pre-treat) |

| Thapsigargin (1 µM) | ER | SERCA Inhibition | Slow, sustained rise | Low (ER signal persists) |

| Ionomycin (1 µM) | All Stores | Ionophore (Ca²⁺/H⁺ exchange) | Rapid, high amplitude | Partial (Releases remaining ER pools) |

| ML-SA1 | Lysosomes | TRPML1 Channel Agonist | Fast, channel-dependent | High |

Distinguishing ER vs. Lysosome Signals

If GPN evokes a response in Bafilomycin-treated cells, or if Thapsigargin pre-treatment (depleting the ER) completely abolishes the GPN signal, suspect ER-Lysosome crosstalk .

-

Pure Lysosomal Signal: GPN response exists; Thapsigargin response follows.

-

Coupled Signal: Thapsigargin pre-treatment prevents GPN response (suggests lysosomes require ER refilling or GPN is acting on ER).

Troubleshooting & Optimization

Solubility and Stability

-

Precipitation: GPN is hydrophobic. Ensure the 50 mM DMSO stock is fully dissolved (vortex/sonicate). Do not store diluted aqueous GPN; prepare fresh.

-

"Reversibility": GPN-induced rupture is often described as reversible because lysosomes can repair membranes. However, in the timeframe of a calcium imaging experiment (5-10 mins), consider the rupture irreversible . Do not attempt to re-stimulate the same cells with GPN.

False Positives (LMP Assessment)

When using Acridine Orange (AO) or LysoTracker to assess rupture:

-

Problem: GPN is a weak base.[1][5][7][8][9] It can neutralize lysosomal pH, causing loss of AO fluorescence without physical rupture.

-

Solution: To prove physical rupture, use fluorescent dextrans (e.g., 10 kDa FITC-Dextran). Pre-load lysosomes with dextran; if GPN causes rupture, the punctate dextran pattern will diffuse into the cytosol.

References

-

Haller, T., et al. (1996).[1][2][5][8] "The lysosomal dipeptide substrate GPN triggers a Ca2+ release from the lysosomal compartment."[1][2][3][4][5][6][7][8][9][10] Cell Calcium.[1][2][3][4][5][6][8][11] Link

-

Morgan, A.J., et al. (2011).[2][5] "The acidic Ca2+ store: the lysosome."[2][4][5][10] Cell Calcium.[1][2][3][4][5][6][8][11] Link

-

Atakpa, P., et al. (2019).[1][3][4][5] "GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C." Journal of Cell Science.[6][7][9] Link

-

Patel, S. & Docampo, R. (2010).[2][5] "Acidic calcium stores: open for business." Trends in Cell Biology. Link

-

Kilpatrick, B.S., et al. (2013).[1][8] "Direct evidence for a NAADP-regulated Ca2+-release channel in the lysosome." Nature Cell Biology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.biologists.com [journals.biologists.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. The lysosomotrope GPN mobilises Ca2+ from acidic organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Does lysosomal rupture evoke Ca2+ release? A question of pores and stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Protocol for GPN-Induced Lysosomal Disruption

Abstract & Mechanistic Insight

Glycyl-L-phenylalanine 2-naphthylamide (GPN) is a cathepsin C (CatC) substrate widely used to perturb lysosomal function.[1][2][3][4][5][6] Unlike detergent-based lysis, GPN exploits the lysosome's own enzymatic machinery to induce stress.

The Classic Mechanism (Osmotic Lysis):

GPN diffuses freely across membranes. Once inside the lysosome, CatC cleaves the glycyl-phenylalanine bond. The resulting products (free naphthylamine and amino acids) accumulate, leading to hyper-osmolarity, water influx, and subsequent rupture or permeabilization of the lysosomal membrane. This releases lysosomal calcium (

The "Dirty" Reality (Expert Note):

Recent high-impact studies (e.g., Atakpa et al.) suggest GPN is not perfectly selective.[1] It can raise cytosolic pH, which may indirectly trigger

Visualization: Mechanism of Action

Figure 1: The osmotic burst mechanism. GPN enters the lysosome, is cleaved by CatC, and causes swelling/rupture, triggering downstream signaling.

Critical Considerations (Prerequisites)

Before starting, verify the following to ensure experimental validity:

-

Cathepsin C Expression: GPN requires active Cathepsin C. If using specific knockout lines (e.g., CTSC KO) or certain cancer lines with low CatC, GPN will not cause rupture.

-

Solubility: GPN is highly hydrophobic. Improper solubilization leads to precipitation and inconsistent dosing.

-

Distinguishing Rupture vs. Leak:

-

Leak: Use Calcium imaging (Fluo-4).

-

Rupture: Use Galectin-3 (Gal3) or Galectin-8 (Gal8) recruitment assays. Galectins bind beta-galactosides exposed only when the lysosomal membrane is breached.

-

Protocol 1: Reagent Preparation

Reagents:

-

GPN: (e.g., Cayman Chem or Sigma). MW ~335.4 g/mol .

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Storage: -20°C.

Step-by-Step:

-

Calculate: Prepare a 50 mM stock solution .

-

Example: Dissolve 16.77 mg of GPN in 1 mL of DMSO.

-

-

Dissolve: Vortex vigorously. If the solution is cloudy, sonicate in a water bath for 30 seconds. The solution must be optically clear.

-

Aliquot: Divide into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

-

Store: Keep at -20°C. Stable for 3-6 months.

Protocol 2: GPN-Induced TFEB Translocation Assay

This assay measures the translocation of TFEB-GFP from the cytosol to the nucleus, a hallmark of lysosomal stress and mTORC1 inactivation.

Experimental Workflow

Figure 2: Standard workflow for assessing TFEB translocation post-GPN treatment.

Detailed Steps:

1. Cell Seeding:

-

Seed HeLa cells stably expressing TFEB-GFP (or transiently transfected) on glass coverslips or optical bottom 96-well plates.

-

Aim for 60-70% confluency on the day of the assay.

2. Treatment:

-

Prepare Treatment Media : Dilute 50 mM GPN stock 1:250 into warm culture media (DMEM + 10% FBS) to achieve 200 µM .

-

Note: 50 µM can induce

release, but 200 µM is standard for robust translocation/rupture.

-

-

Controls:

-

Negative: DMSO vehicle (0.4%).

-

Positive: Torin 1 (1 µM) or Starvation (EBSS) for 2 hours.

-

-

Aspirate old media and add Treatment Media.

-

Incubate at 37°C for 30 minutes . (Longer incubations >1 hour may cause cell detachment or toxicity).

3. Fixation:

-

Aspirate GPN media.

-

Immediately add 4% Paraformaldehyde (PFA) in PBS.

-

Incubate for 10-15 minutes at room temperature.

-

Wash 3x with PBS.

4. Staining:

-

Permeabilize (optional if only looking at GFP, but required for antibodies) with 0.1% Triton X-100.

-

Stain nuclei with DAPI (1 µg/mL) for 5 minutes.

-

Wash 3x with PBS.

5. Analysis:

-

Image using a confocal microscope (40x or 60x objective).

-

Quantification: Calculate the Nuclear/Cytosolic ratio of GFP signal.

-

Ratio > 1.5 typically indicates translocation.

-

Protocol 3: Validating Rupture (Galectin Puncta)

To confirm GPN caused physical membrane damage rather than just pH changes, use Galectin-3 (Gal3) staining.

-

Transfection: Express mCherry-Gal3 in cells.

-

Treatment: Treat with 200 µM GPN for 15-30 minutes .

-

Washout (Critical): Remove GPN and wash 2x with fresh media.

-

Why? GPN interferes with some fluorescence and recovery allows Gal3 recruitment to stabilize.

-

-

Imaging:

-

Intact Lysosomes: Diffuse cytosolic mCherry signal.

-

Ruptured Lysosomes: Bright, distinct puncta (dots) where Gal3 binds exposed glycans.

-

Data Interpretation & Troubleshooting

Comparative Analysis of Lysosomal Agents

| Feature | GPN | LLOMe | Chloroquine |

| Mechanism | CatC-mediated Osmotic Rupture | CatC-mediated Polymerization | Proton Sponge (pH neutralization) |

| Selectivity | Moderate (Recent pH/ER concerns) | High (Strictly Lysosomal) | Low (Affects all acidic organelles) |

| Reversibility | Rapid (upon washout) | Irreversible (usually) | Reversible |

| Primary Use | Lysophagy induction (Gal3 puncta) | Autophagy flux blockage |

Troubleshooting Guide

-

Issue: No TFEB translocation observed.

-

Cause: Cells may lack Cathepsin C.

-

Solution: Verify CatC expression via Western Blot. Switch to LLOMe or Torin 1.

-

Cause: GPN precipitated.

-

Solution: Ensure stock is clear.[8] Do not add GPN to cold media.

-

-

Issue: Cells detach during treatment.

-

Cause: 200 µM is toxic to sensitive lines (e.g., HEK293).

-

Solution: Reduce concentration to 50-100 µM or reduce time to 15 minutes. Coating plates with Poly-L-Lysine helps.

-

-

Issue: High background fluorescence.

-

Cause: GPN has weak intrinsic fluorescence in the UV/Blue range.

-

Solution: Wash cells 3x with PBS before imaging.

-

References

-

Berg, T. O., et al. (1994). "Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles." Biochemical Journal.

-

Settembre, C., et al. (2011). "TFEB links autophagy to lysosomal biogenesis." Science.

-

Atakpa, P., et al. (2019). "GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C." Journal of Cell Science.

-